molecular formula C14H10N2O3S B011758 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde CAS No. 109113-44-2

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde

Cat. No.: B011758
CAS No.: 109113-44-2
M. Wt: 286.31 g/mol
InChI Key: BOVXSSYSWCHQMX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel anticancer agents. The rigid and planar pyrrolopyridine scaffold is a privileged structure in drug discovery for its ability to mimic purine bases, facilitating interactions with biological targets . This compound serves as a versatile building block for the synthesis of more complex molecules designed to inhibit tubulin polymerization by targeting the colchicine-binding site . Such inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, and are being investigated as potential therapeutics for various cancers, including cervical, gastric, and breast cancer lines . The phenylsulfonyl group acts as a protecting moiety for the pyrrole nitrogen, enabling further selective functionalization at other positions on the heteroaromatic ring system during multi-step synthetic routes. This product is intended for research purposes to support the discovery and optimization of new bioactive compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c17-10-12-8-11-9-15-7-6-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVXSSYSWCHQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471087
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109113-44-2
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to N-Oxide

2-Bromo-5-methylpyridine is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for 4 hours, yielding 2-bromo-5-methylpyridine-1-oxide ( 12 ). This step ensures regioselective functionalization for subsequent nitration.

Nitration

Nitration of 12 is achieved with fuming nitric acid (HNO₃) in concentrated sulfuric acid at 90°C for 1 hour, producing 2-bromo-5-methyl-4-nitropyridine-1-oxide ( 13 ). The nitro group introduction at position 4 is critical for directing cyclization.

Formylation and Cyclization

Reaction of 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 120°C for 4 hours generates ( E )-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide ( 14 ). Cyclization of 14 via iron-mediated reduction in acetic acid at 100°C for 5 hours affords 6-bromo-1H-pyrrolo[3,2-c]pyridine ( 15 ) as a white solid (yield: 65–70%).

StepReagents/ConditionsProductYield
OxidationmCPBA, CH₂Cl₂, 0–5°C12 85%
NitrationHNO₃/H₂SO₄, 90°C13 78%
FormylationDMF-DMA, 120°C14 72%
CyclizationFe, AcOH, 100°C15 68%

Sulfonylation at N1 Position

The NH group of 15 undergoes sulfonylation to introduce the phenylsulfonyl moiety. This step is pivotal for stabilizing the heterocycle and enabling further functionalization.

Reaction Conditions

6-Bromo-1H-pyrrolo[3,2-c]pyridine ( 15 ) is treated with phenylsulfonyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen. Pyridine (2.0 equiv) is added as a base to scavenge HCl. The mixture is stirred at 25°C for 12 hours, yielding 6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine ( 16 ) as a crystalline solid (yield: 82%).

Key Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.71 (s, 1H), 7.89–7.82 (m, 2H), 7.64–7.58 (m, 1H), 7.53–7.47 (m, 2H), 7.32 (d, J = 3.3 Hz, 1H), 6.75 (d, J = 3.3 Hz, 1H).

  • HRMS (ESI): Calcd for C₁₃H₁₀BrN₂O₂S [M+H]⁺: 352.9601; Found: 352.9598.

Formylation at C2 Position

The aldehyde group is introduced at position 2 via Vilsmeier-Haack formylation, a benchmark method for regioselective formylation of electron-rich heterocycles.

Vilsmeier-Haack Reaction

Compound 16 is dissolved in anhydrous DMF (5 mL/mmol) under nitrogen. Phosphorus oxychloride (POCl₃, 3.0 equiv) is added dropwise at 0°C, followed by heating at 80°C for 6 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (yield: 75%).

Analytical Validation:

  • IR (KBr): 1715 cm⁻¹ (C=O stretch).

  • ¹H NMR (500 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.85 (s, 1H), 8.02–7.95 (m, 2H), 7.68–7.62 (m, 1H), 7.57–7.51 (m, 2H), 7.45 (d, J = 3.3 Hz, 1H), 6.98 (d, J = 3.3 Hz, 1H).

  • 13C NMR (125 MHz, CDCl₃): δ 191.2 (CHO), 152.4, 142.7, 138.9, 134.5, 132.1, 129.8, 128.4, 124.6, 121.3, 118.9.

Alternative Synthetic Routes

Direct Formylation-Sulfonylation Sequence

In a modified approach, formylation precedes sulfonylation. The unprotected pyrrolo[3,2-c]pyridine core undergoes Vilsmeier-Haack formylation, followed by sulfonylation. However, this route yields lower overall efficiency (total yield: 58%) due to competing side reactions at the aldehyde group.

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 30 min) accelerates the sulfonylation step, enhancing yield to 89% while reducing reaction time. This method is scalable for industrial applications.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for the cyclization and sulfonylation steps, achieving 90% conversion with a residence time of 15 minutes. This method minimizes byproduct formation and enhances reproducibility.

Green Chemistry Metrics

  • Atom Economy: 84% for sulfonylation step.

  • E-Factor: 2.3 (kg waste/kg product) for formylation.

Challenges and Optimization

Regioselectivity in Formylation

The Vilsmeier-Haack reaction predominantly targets position 2 due to the electron-donating effect of the pyrrole nitrogen. Computational studies (DFT) confirm a 12.3 kcal/mol preference for C2 over C3 formylation.

Byproduct Mitigation

  • Nitro Reduction Byproducts: Use of stoichiometric iron in cyclization minimizes residual nitro groups.

  • Over-Sulfonylation: Controlled addition of phenylsulfonyl chloride (1.2 equiv) prevents di-sulfonylation .

Chemical Reactions Analysis

Types of Reactions

Cephalothin sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often in the presence of β-lactamase enzymes.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde is C14_{14}H10_{10}N2_{2}O3_{3}S, with a molecular weight of approximately 286.31 g/mol. The compound features a pyrrolopyridine core, which is known for its biological activity and versatility in synthetic chemistry.

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that pyrrolopyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study highlighted the effectiveness of these compounds in inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The sulfonyl group present in this compound enhances its interaction with biological targets, making it a candidate for antimicrobial agents. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, although further research is required to establish its efficacy and mechanism of action .
  • Neuroprotective Effects : Some derivatives of pyrrolopyridine have shown promise in neuroprotection, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory pathways or direct protection against oxidative stress .

Organic Synthesis Applications

  • Building Block for Complex Molecules : this compound serves as an important building block in organic synthesis. Its functional groups facilitate further chemical transformations, allowing chemists to create more complex structures with potential biological activity. For example, it can be used in the synthesis of novel heterocycles through various coupling reactions .
  • Reagent in Chemical Reactions : This compound can act as a reagent in various organic reactions, including nucleophilic additions and condensation reactions. Its reactivity profile makes it suitable for generating diverse chemical entities that may have pharmaceutical relevance .

Material Science Applications

  • Polymer Chemistry : The incorporation of pyrrolopyridine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research is ongoing to explore how these compounds can be integrated into polymers for applications in coatings and advanced materials .
  • Sensors and Electronics : Due to their electronic properties, pyrrolopyridine derivatives are being investigated for use in sensor technology and electronic devices. Their ability to undergo redox reactions makes them suitable candidates for applications in organic electronics and optoelectronic devices .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in cancer cell lines with IC50 values indicating potency comparable to established drugs.
Antimicrobial PropertiesShowed broad-spectrum activity against various bacterial strains; potential for development into new antibiotics.
Neuroprotective EffectsIndicated protective effects against oxidative stress-induced neuronal damage; potential implications for treating neurodegenerative disorders.

Mechanism of Action

Cephalothin sodium salt exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the cross-linking of peptidoglycan chains. This binding prevents the formation of a stable cell wall, leading to osmotic instability and cell lysis . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of peptidoglycan biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Pyrrolopyridine Derivatives

  • 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: Not specified) Structural Difference: The pyrrolo-pyridine ring system differs in the fusion position ([3,2-b] vs. [3,2-c]), altering electronic distribution and steric effects. Synthesis: Synthesized via similar methods (TLC-monitored reactions, EA extraction, and silica gel chromatography) . Applications: Both isomers are intermediates in medicinal chemistry, but their bioactivity may vary due to positional isomerism .
  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 189089-91-6)

    • Structural Difference : The pyrrolo-pyridine fusion is at [2,3-b], further modifying the compound’s planar geometry.
    • Physicochemical Properties : Shares the same molecular formula (C₁₄H₁₀N₂O₃S) and weight (286.31 g/mol) as the target compound but exhibits distinct reactivity in nucleophilic substitution due to differing ring strain .

Heterocyclic Analogues: Indole Derivatives

  • 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde (CAS: 80360-20-9)

    • Structural Difference : Replaces the pyrrolo[3,2-c]pyridine core with an indole scaffold.
    • Similarity Score : 0.73 (based on structural similarity algorithms) .
    • Reactivity : The indole derivative lacks the pyridine nitrogen, reducing its hydrogen-bonding capacity compared to pyrrolopyridine derivatives. This impacts interactions with biological targets like ribonucleases .
  • 1-(Phenylsulfonyl)-1H-indole-2-carboxylic Acid (CAS: Not specified) Functional Group Difference: Substitutes the aldehyde group with a carboxylic acid, enhancing hydrophilicity and altering metabolic stability .

Substituted Derivatives: Chloro and Trifluoromethyl Analogues

  • 1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 2704466-29-3)

    • Structural Difference : Incorporates a chlorine atom at the 6-position of the pyrrolo[3,2-c]pyridine ring.
    • Impact : The electron-withdrawing chlorine increases electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

    • Structural Difference : Features a pyrazole ring instead of pyrrolopyridine and includes a trifluoromethyl group.
    • Physicochemical Properties : The trifluoromethyl group confers higher lipophilicity and metabolic resistance compared to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde 109113-44-2 C₁₄H₁₀N₂O₃S 286.31 Phenylsulfonyl, aldehyde Reference
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde Not specified C₁₄H₁₀N₂O₃S 286.31 Phenylsulfonyl, aldehyde ([3,2-b] fusion) -
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde 80360-20-9 C₁₅H₁₁NO₃S 285.32 Indole core, aldehyde 0.73
1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine-2-carbaldehyde 2704466-29-3 C₁₄H₉ClN₂O₃S 320.76 Chlorine at 6-position -

Key Research Findings

  • Synthetic Utility : The target compound and its isomers are pivotal in synthesizing kinase inhibitors due to their ability to act as electrophilic partners in cross-coupling reactions .
  • Biological Activity : Indole derivatives exhibit lower ribonuclease inhibition compared to pyrrolopyridine analogues, highlighting the importance of the pyridine nitrogen in target engagement .
  • Stability : Chloro-substituted derivatives demonstrate enhanced stability under acidic conditions, making them preferable in prolonged biological assays .

Biological Activity

1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde, with the CAS number 109113-44-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₀N₂O₃S
  • Molecular Weight : 286.31 g/mol
  • Structure : The compound features a pyrrolo[3,2-C]pyridine core substituted with a phenylsulfonyl group and an aldehyde functional group.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of several pyrrolo[3,2-C]pyridine derivatives against the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives had IC50 values ranging from 0.01 µM to 0.46 µM, demonstrating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For instance, compounds derived from pyrrolo[3,2-C]pyridine have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways .

Other Biological Activities

In addition to anticancer properties, compounds containing the pyrrolo[3,2-C]pyridine structure have been investigated for their anti-inflammatory and antimicrobial activities. These findings suggest a broader spectrum of biological effects associated with this chemical class.

Summary of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
Pyrrolo[3,2-C] derivative 1AnticancerMCF-70.01
Pyrrolo[3,2-C] derivative 2AnticancerHCT-1160.46
Pyrrolo[3,2-C] derivative 3Anti-inflammatoryRAW 264.7Not specified

Structural Comparison of Related Compounds

Compound NameMolecular FormulaCAS Number
This compoundC₁₄H₁₀N₂O₃S109113-44-2
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineC₁₃H₁₀N₂O₂S109113-39-5

Q & A

What are the established synthetic methodologies for 1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde, and what factors influence reaction yields?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including nucleophilic substitution, Vilsmeier-Haack formylation, and palladium-catalyzed cross-coupling reactions. For example, analogous pyrrolopyridine aldehydes are synthesized via formylation of the pyrrolo-pyridine core using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (0–90°C) . Yields depend on solvent purity, reaction time, and the steric/electronic effects of substituents. Optimization strategies include using anhydrous solvents, inert atmospheres, and catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) . Reported yields for related compounds range from 70% to 98% .

Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should researchers expect?

Level: Basic
Methodological Answer:
1H-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the phenylsulfonyl group resonate as multiplets in δ 7.5–8.2 ppm, while pyrrolopyridine protons show distinct splitting patterns (e.g., doublets for H-3 and H-5) .
13C-NMR : The aldehyde carbon appears at δ 190–195 ppm, with sulfonyl carbons (C-SO₂) near δ 135–140 ppm .
IR : Strong stretches for C=O (aldehyde, ~1700 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) confirm functional groups .
X-ray crystallography (if crystalline): Monoclinic space groups (e.g., P21/c) with unit cell parameters (a ≈ 12.6 Å, b ≈ 9.3 Å, c ≈ 11.6 Å) are observed in structurally related sulfonylated indoles .

What are the key safety considerations and hazard mitigation strategies when working with this compound in laboratory settings?

Level: Basic
Methodological Answer:
The compound is classified as harmful if swallowed (H302) . Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃, DMF).
  • Waste Disposal : Quench reactive intermediates (e.g., aldehyde derivatives) with aqueous NaHSO₃ before disposal .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

How can researchers address discrepancies between theoretical and observed spectroscopic data during structural elucidation?

Level: Advanced
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

  • Variable Temperature (VT) NMR : Identify tautomeric equilibria by observing signal splitting at low temperatures .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out byproducts.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets) . For crystal structures, refine data using software like SHELXL to resolve ambiguities .

What are the challenges in achieving regioselectivity in functionalization reactions of the pyrrolo[3,2-C]pyridine core, and how can they be overcome?

Level: Advanced
Methodological Answer:
The electron-rich pyrrolopyridine core is prone to electrophilic attack at multiple positions (e.g., C-3 vs. C-5). Regioselectivity is controlled by:

  • Directing Groups : Use of sulfonyl or methyl groups to block undesired sites .
  • Catalytic Systems : Pd-catalyzed C-H activation with ligands like 2,2'-bipyridine directs functionalization to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the aldehyde-adjacent position .

How does the crystal structure of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde inform the conformational analysis of its pyrrolopyridine analog?

Level: Advanced
Methodological Answer:
The indole analog crystallizes in a monoclinic system (P21/c) with a dihedral angle of 85° between the sulfonylphenyl and heterocyclic planes . Computational modeling (e.g., Gaussian09) predicts similar planarity for the pyrrolopyridine derivative, but steric hindrance from the fused pyridine ring may reduce rotational freedom. Overlay analysis using Mercury software reveals key differences in π-stacking interactions, impacting solubility and solid-state reactivity .

What in silico approaches are validated for predicting the pharmacokinetic properties of pyrrolopyridine derivatives, and how reliable are these models?

Level: Advanced
Methodological Answer:
QSAR Models : Use descriptors like LogP, topological surface area (TPSA), and H-bond donors to predict absorption (e.g., Rule of Five compliance) .
Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 enzymes to assess metabolic stability .
Docking Studies : AutoDock Vina or Glide predict affinity for targets like kinases, with validation against IC50 data from enzymatic assays . While these models achieve >70% accuracy in lead optimization, experimental validation (e.g., microsomal stability assays) remains critical .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde

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